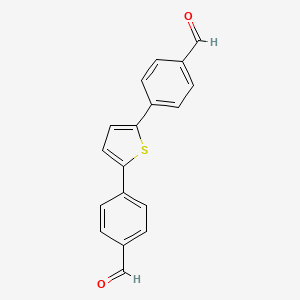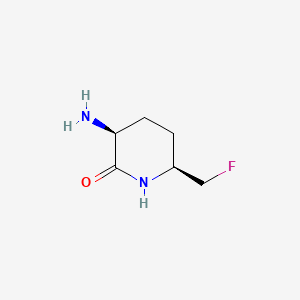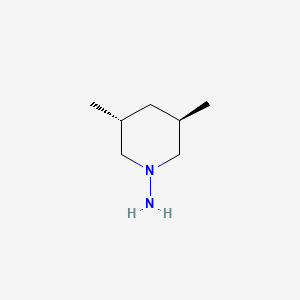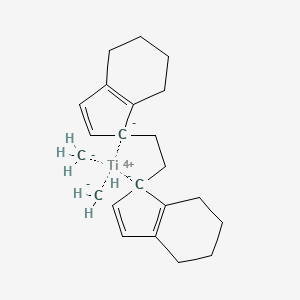
(S,S)-Ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-dimethyltitanium(IV)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(S,S)-Ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-dimethyltitanium(IV)” is a chemical compound with the empirical formula C20H24Cl2Ti . It is a chiral catalyst used in Ziegler-Natta polymerization . The compound has a molecular weight of 426.53 .
Molecular Structure Analysis
The molecular structure of “(S,S)-Ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-dimethyltitanium(IV)” is complex, with two indenyl rings bridged by an ethylene group and coordinated to a titanium atom . The compound is chiral, meaning it has a non-superimposable mirror image .Physical And Chemical Properties Analysis
“(S,S)-Ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-dimethyltitanium(IV)” has a melting point of 160-165 °C (lit.) . Its optical activity is [α]20/D +93°, c = 0.07 in methylene chloride .Applications De Recherche Scientifique
(S,S)-Ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-dimethyltitanium(IV) has been used in various scientific research applications, including catalysis, organic synthesis, and medicinal chemistry. This compound has been shown to have excellent catalytic activity in various reactions, such as olefin polymerization, olefin metathesis, and cyclopropanation. In addition, (S,S)-Ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-dimethyltitanium(IV) has been used in the synthesis of natural products, such as alkaloids and steroids. Moreover, this compound has been investigated as a potential anticancer agent due to its ability to induce apoptosis in cancer cells.
Mécanisme D'action
The mechanism of action of (S,S)-Ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-dimethyltitanium(IV) is not fully understood. However, it is believed that this compound interacts with cellular proteins and enzymes, leading to the inhibition of cell growth and proliferation. (S,S)-Ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-dimethyltitanium(IV) has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects
(S,S)-Ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-dimethyltitanium(IV) has been shown to have various biochemical and physiological effects. This compound has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Moreover, (S,S)-Ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-dimethyltitanium(IV) has been shown to have anti-inflammatory and antioxidant properties. In addition, this compound has been investigated as a potential treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
(S,S)-Ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-dimethyltitanium(IV) has several advantages for lab experiments. This compound is easy to synthesize and has high purity and stability. Moreover, (S,S)-Ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-dimethyltitanium(IV) has unique properties that make it a valuable tool for studying biochemical and physiological processes. However, this compound has some limitations, such as its toxicity and instability in air and moisture. Therefore, proper handling and storage are required to maintain the quality and stability of (S,S)-Ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-dimethyltitanium(IV).
Orientations Futures
There are several future directions for the use of (S,S)-Ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-dimethyltitanium(IV) in scientific research. One of the potential applications is in the development of new anticancer agents. (S,S)-Ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-dimethyltitanium(IV) has shown promising results in inducing apoptosis in cancer cells, and further studies are needed to investigate its potential as a cancer treatment. Moreover, (S,S)-Ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-dimethyltitanium(IV) can be used in the development of new catalysts for organic synthesis, as well as in the study of neurodegenerative diseases. Furthermore, (S,S)-Ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-dimethyltitanium(IV) can be modified to improve its stability and reduce its toxicity, which can expand its potential applications in scientific research.
Conclusion
In conclusion, (S,S)-Ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-dimethyltitanium(IV) is a valuable compound for scientific research. This compound has unique properties that make it a useful tool for studying biochemical and physiological processes. Moreover, (S,S)-Ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-dimethyltitanium(IV) has potential applications in various fields, including catalysis, organic synthesis, medicinal chemistry, and neurodegenerative diseases. Further studies are needed to explore the potential of (S,S)-Ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-dimethyltitanium(IV) in scientific research and to develop new applications for this compound.
Méthodes De Synthèse
The synthesis of (S,S)-Ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-dimethyltitanium(IV) involves the reaction of (S,S)-ethylenebis(1-indenyl)zirconium dichloride with methylmagnesium chloride, followed by treatment with titanium tetrachloride. This reaction results in the formation of (S,S)-Ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-dimethyltitanium(IV) with high yield and purity.
Safety and Hazards
“(S,S)-Ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-dimethyltitanium(IV)” is classified as a skin corrosive substance (Skin Corr. 1B) and is harmful if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
carbanide;1-[2-(4,5,6,7-tetrahydroinden-1-id-1-yl)ethyl]-4,5,6,7-tetrahydroinden-1-ide;titanium(4+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24.2CH3.Ti/c1-3-7-19-15(5-1)9-11-17(19)13-14-18-12-10-16-6-2-4-8-20(16)18;;;/h9-12H,1-8,13-14H2;2*1H3;/q-2;2*-1;+4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDIIRJBJAKDKFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH3-].[CH3-].C1CCC2=C(C1)C=C[C-]2CC[C-]3C=CC4=C3CCCC4.[Ti+4] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30Ti |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
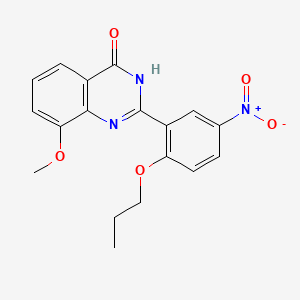
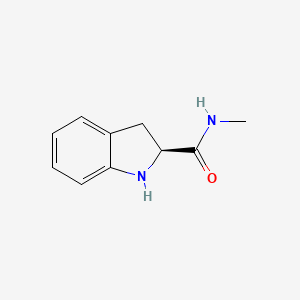
![(5-Bromobenzo[B]thiophen-2-YL)methanamine](/img/structure/B575290.png)
![2,2-Difluoro-5-phenyl-benzo[1,3]dioxole](/img/structure/B575291.png)
